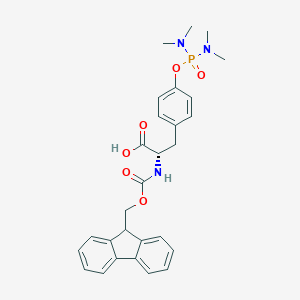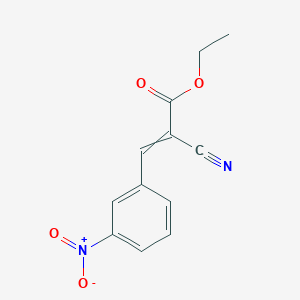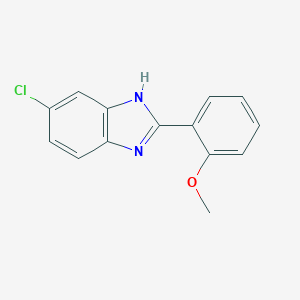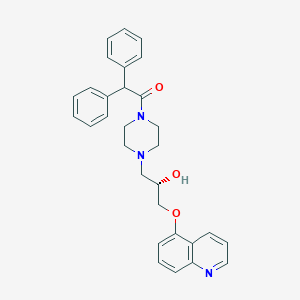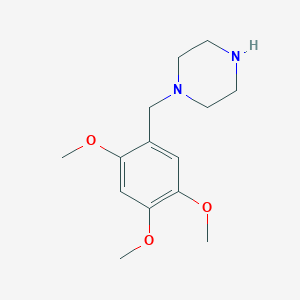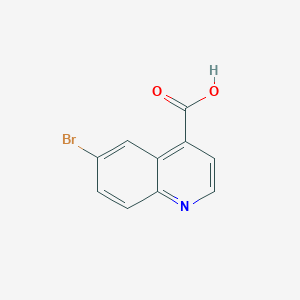
6-Bromoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It has an average mass of 252.064 Da and a monoisotopic mass of 250.958176 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Bromoquinoline-4-carboxylic acid, has been reported in the literature . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 403.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Chemical Reactions Analysis
Quinoline derivatives, including 6-Bromoquinoline-4-carboxylic acid, are known to undergo various chemical reactions . For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Bromoquinoline-4-carboxylic acid has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 50 Å2, and a polarizability of 22.5±0.5 10-24 cm3 . It also has a molar volume of 145.5±3.0 cm3 .Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- The methods of application or experimental procedures include a wide range of synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses are various quinolines and derivatives with potential biological and pharmaceutical activities .
-
Antiviral Research
- The antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives has been studied against orthopoxviruses .
- The methods of application include the synthesis of these compounds by Pfitzinger cyclization of the corresponding methylketones with isatin in a basic medium .
- The outcomes of these studies show that practically all compounds in the studied series exhibited antiviral activity on cell culture .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZZTVSKZXPJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594219 |
Source


|
| Record name | 6-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-4-carboxylic acid | |
CAS RN |
160233-76-1 |
Source


|
| Record name | 6-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




